N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and an acetamide moiety attached to a dimethylphenyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-phenylpiperazine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2,3-dimethylphenyl)-1-phenylpiperazine.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperazine moieties, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.
Major Products Formed
The major products depend on the specific reaction conditions but can include oxidized derivatives, reduced forms of the compound, or substituted analogs with various functional groups.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a modulator of biological processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide exerts its effects involves binding to specific molecular targets such as neurotransmitter receptors. This binding can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2,3-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(2,3-dimethylphenyl)-2-(4-benzylpiperazin-1-yl)acetamide
Uniqueness
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both phenyl and acetamide groups. This unique structure can result in distinct pharmacological properties compared to its analogs, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-6-10-19(17(16)2)21-20(24)15-22-11-13-23(14-12-22)18-8-4-3-5-9-18/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMSJZTZEVVTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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